3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
CAS No.: 876126-59-9
Cat. No.: VC4129735
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876126-59-9 |
|---|---|
| Molecular Formula | C14H19N3O4 |
| Molecular Weight | 293.32 |
| IUPAC Name | 3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-12(17(19)20)13(9-10)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,15,18) |
| Standard InChI Key | VMXVRIYTWVAOEC-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
| Canonical SMILES | CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzamide backbone substituted with a methoxy group (-OCH) at the 3-position and a nitro group (-NO) at the 4-position. The amide nitrogen is linked to a 1-methylpiperidin-4-yl moiety, introducing a tertiary amine within a six-membered ring. This configuration contributes to its moderate lipophilicity (log P ~6.1) and solubility in polar solvents like dimethylformamide (DMF) .
Key structural features include:
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Methoxy Group: Enhances electron-donating capacity, potentially influencing antioxidant activity.
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Nitro Group: Introduces electron-withdrawing effects, stabilizing the aromatic ring and affecting reactivity .
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Piperidine Ring: Facilitates interactions with enzymes through hydrogen bonding and hydrophobic interactions .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 293.32 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility (pH 7.4) | 90 μM |
| Log P | 6.1 |
| Log D (7.4) | 4.2 |
| PAMPA Permeability | 49 × 10 cm/s |
The high log P indicates significant lipophilicity, mitigated by protonation of the piperidine’s tertiary amine at physiological pH, improving aqueous solubility .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step process:
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Activation of 3-Methoxy-4-nitrobenzoic Acid: Reacted with HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine in DMF under inert atmosphere .
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Amide Coupling: The activated intermediate is coupled with 1-methylpiperidin-4-amine (CAS 41838-46-4) at 20°C for 16 hours, yielding the target compound in 86–90% efficiency .
Reaction Scheme:
Process Optimization
Key factors influencing yield include:
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Solvent Choice: DMF ensures solubility of both reactants and intermediates.
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Coupling Reagents: HBTU outperforms other reagents (e.g., EDCI) in minimizing side reactions .
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Temperature: Room temperature (20°C) prevents decomposition of the nitro group .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The piperidine moiety enables interactions with kinase domains. In structural analogs (e.g., 16k), similar substituents inhibit anaplastic lymphoma kinase (ALK) with IC values of 17 nM and bromodomain-containing protein 4 (BRD4) . Molecular docking studies suggest:
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Hydrogen bonding between the amide carbonyl and kinase active-site residues.
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Hydrophobic interactions between the piperidine ring and enzyme pockets .
Computational and Theoretical Studies
Molecular Docking
Docking simulations of related benzamides into BRD4’s acetyllysine-binding site reveal:
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Key hydrogen bonds between the amide and Asn140.
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Conservation of water-mediated interactions with pyrimidine and thiophene substituents .
Electronic Properties
Time-dependent density functional theory (TD-DFT) analyses predict absorption maxima near 350 nm, attributed to π→π* transitions in the nitro-aromatic system . The nitro group’s electron-withdrawing nature reduces the HOMO energy, enhancing redox stability .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | ALK IC (nM) | BRD4 IC (nM) | Log D (7.4) |
|---|---|---|---|
| 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | 17 | 45 | 4.2 |
| 3-Ethoxy analog (4b) | 28 | 62 | 4.5 |
| 3-Isobutoxy analog (4a) | 35 | 78 | 5.1 |
Larger alkoxy groups (e.g., isobutoxy) increase lipophilicity but reduce potency, suggesting steric hindrance at the binding site .
Applications in Medicinal Chemistry
Dual Kinase-Bromodomain Inhibition
Analog 16k demonstrates dual inhibition of ALK and BRD4, positioning 3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide as a template for hybrid inhibitors in oncology .
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